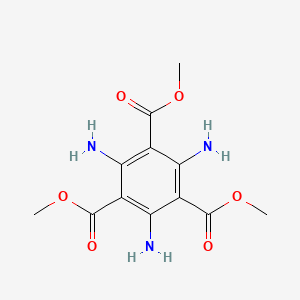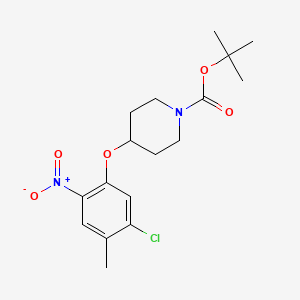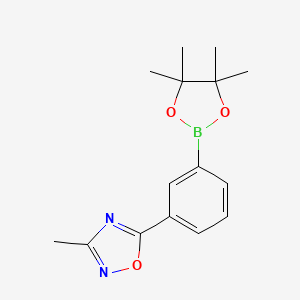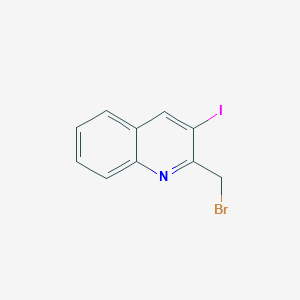
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of triaminobenzene and is characterized by the presence of three amino groups and three carboxylate groups attached to a benzene ring. This compound is known for its symmetrical structure, which makes it a valuable building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate can be synthesized through a series of chemical reactions starting from cyanoacetates. The synthesis involves the formation of alkyl triamino-benzene-tricarboxylates, which are then converted into the desired compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted benzene compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylate groups can chelate metal ions, affecting enzymatic activities and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-triaminobenzene-1,3,5-tricarboxylic acid: Similar structure but different functional groups.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Contains triazine ring instead of benzene.
Uniqueness
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate is unique due to its symmetrical structure and the presence of both amino and carboxylate groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H15N3O6 |
|---|---|
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C12H15N3O6/c1-19-10(16)4-7(13)5(11(17)20-2)9(15)6(8(4)14)12(18)21-3/h13-15H2,1-3H3 |
Clé InChI |
KLJBLDCULBNQFL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C(=C1N)C(=O)OC)N)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine](/img/structure/B13883636.png)

![Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-](/img/structure/B13883662.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)

![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)


![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)

![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)

